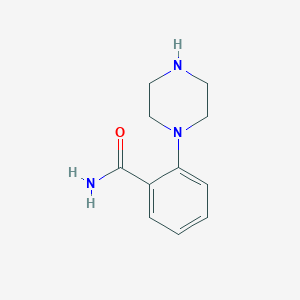

2-Piperazin-1-yl-benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-11(15)9-3-1-2-4-10(9)14-7-5-13-6-8-14/h1-4,13H,5-8H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIKGMQCJZSRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443056 | |

| Record name | 2-Piperazin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179480-81-0 | |

| Record name | 2-Piperazin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Piperazin 1 Yl Benzamide and Analogues

Established Synthetic Pathways for Benzamide (B126) Formation

The formation of the benzamide's characteristic amide bond is a cornerstone of organic synthesis. This transformation is typically achieved by coupling a carboxylic acid derivative with an amine.

Amidation Reactions for Carboxamide Linkages

Direct amidation involves the reaction between a carboxylic acid and an amine. Due to the acid-base reaction that forms a non-reactive carboxylate salt, this method often requires high temperatures to drive off water or the use of specific activating agents. mdpi.comfishersci.co.uk Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have been shown to be effective mediators for the direct synthesis of amides from equimolar quantities of carboxylic acids and amines under relatively mild conditions. acs.org

A widely employed strategy involves the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid into a more reactive derivative like an acyl chloride or an anhydride. These activated species readily react with primary or secondary amines to form the corresponding amide. The reaction of an acyl chloride with an amine is commonly known as the Schotten-Baumann reaction and is often performed in the presence of a base to neutralize the HCl byproduct. fishersci.co.ukslideshare.net

Another approach is the direct coupling of metal carboxylate salts with amines. This method is particularly useful when the corresponding carboxylic acid is unstable. nih.govacs.org For example, alkali metal carboxylate salts can be coupled with amines or their ammonium hydrochloride salts using coupling agents like HBTU in the presence of a non-nucleophilic base. nih.govacs.orgresearchgate.net

| Amidation Method | Reactants | Key Reagents/Conditions | Advantages | Citation |

| Direct Thermal Amidation | Carboxylic Acid + Amine | High Temperature, Water Removal | Atom economical, no coupling agents | mdpi.com |

| Boron-Mediated Amidation | Carboxylic Acid + Amine | B(OCH₂CF₃)₃ | Mild conditions, wide substrate scope | acs.org |

| Acyl Chloride Method | Acyl Chloride + Amine | Base (e.g., Pyridine, Triethylamine) | High reactivity, rapid reaction | fishersci.co.ukslideshare.net |

| Metal Carboxylate Coupling | Metal Carboxylate Salt + Amine | HBTU, Hünig's base | Useful for unstable carboxylic acids | nih.govacs.orgresearchgate.net |

Coupling Strategies for Benzamide Moiety Introduction

To circumvent the often harsh conditions required for creating acyl chlorides or the high temperatures for direct amidation, a vast array of coupling reagents has been developed, particularly driven by the field of peptide synthesis. hepatochem.com These reagents activate the carboxylic acid in situ, allowing for mild and efficient amide bond formation.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are classic coupling agents that facilitate amide bond formation by acting as dehydrating agents. nih.govresearchgate.net To improve reaction rates and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. mdpi.com

Phosphonium and aminium/uronium-based reagents represent another major class of coupling agents. Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient and lead to rapid amide bond formation with minimal side products. nih.govnih.gov5z.com These are frequently used in both solution-phase and solid-phase synthesis. 5z.com

More recent developments include sustainable amidation reactions that aim to reduce waste and use less hazardous reagents. This includes oxidative amidation of benzylamines or the use of catalytic systems to promote the direct coupling of carboxylic acids and amines. researchgate.netresearchgate.net

| Coupling Reagent Class | Examples | Typical Additives | Key Features | Citation |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Widely used, cost-effective | mdpi.comnih.govresearchgate.net |

| Phosphonium Salts | BOP, PyBOP | - | High efficiency, low racemization | nih.gov |

| Aminium/Uronium Salts | HBTU, HATU | DIPEA, NMM | Fast reaction times, suitable for solid-phase | nih.gov5z.com |

| Other | Cyanuric chloride, TsCl/Py | - | Varied applications and conditions | nih.gov |

Approaches to Piperazine (B1678402) Ring Integration and Functionalization

The piperazine ring is a common scaffold in pharmacologically active molecules due to its physicochemical properties and synthetic accessibility. mdpi.comnih.gov Its integration onto an aromatic ring and subsequent functionalization are key steps in the synthesis of 2-piperazin-1-yl-benzamide analogues.

Nucleophilic Substitution Reactions Involving Piperazine

The most direct method for attaching a piperazine ring to a benzene (B151609) ring is through nucleophilic aromatic substitution (SNAr). This reaction requires an electron-deficient aromatic ring, typically one substituted with electron-withdrawing groups (like a nitro group) ortho or para to a leaving group (such as a halogen). mdpi.com Piperazine, acting as a nucleophile, displaces the leaving group to form the N-arylpiperazine. researchgate.net

For less activated aromatic systems, transition metal-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine ligand, is a powerful and general method for forming C-N bonds between aryl halides (or triflates) and amines, including piperazine. mdpi.com Copper-catalyzed methods, such as the Ullmann-Goldberg reaction, provide an alternative, particularly for certain heterocyclic substrates. mdpi.com

| Reaction Type | Aromatic Substrate | Catalyst/Conditions | Description | Citation |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient Aryl Halide | Base, Solvent (e.g., DMF, DMSO) | Direct displacement of a leaving group by piperazine. | mdpi.comresearchgate.net |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Palladium Catalyst + Ligand, Base | Pd-catalyzed cross-coupling of an aryl electrophile with piperazine. | mdpi.com |

| Ullmann-Goldberg Reaction | Aryl Halide | Copper Catalyst, Base, High Temp. | Cu-catalyzed C-N bond formation. | mdpi.com |

Reductive Amination Protocols for Piperazine Derivatives

Reductive amination is a versatile method for forming C-N bonds and is widely used to introduce substituents onto the piperazine nitrogen. researchgate.net The process typically involves the reaction of a primary or secondary amine (like piperazine) with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. mdpi.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for the iminium ion over the carbonyl starting material. mdpi.comnih.gov This method is a cornerstone for producing N-alkylated piperazine derivatives. nih.gov For example, reacting a monosubstituted piperazine with an aldehyde in the presence of STAB is a standard procedure for synthesizing N,N'-disubstituted piperazines. mdpi.com

N-Alkylation and N-Acylation Strategies on Piperazine

Beyond reductive amination, direct N-alkylation and N-acylation are fundamental strategies for functionalizing the piperazine ring.

N-Alkylation involves the reaction of a piperazine nitrogen with an alkylating agent, such as an alkyl halide or sulfonate, in a nucleophilic substitution reaction. mdpi.com To achieve mono-alkylation, it is often necessary to use a large excess of piperazine or to employ a protecting group on one of the nitrogen atoms. mdpi.com Alternatively, starting with a monopiperazinium salt can lead to excellent yields of the N-monoalkylated product. google.com

N-Acylation is the reaction of piperazine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, to form an amide bond at the piperazine nitrogen. researchgate.nettandfonline.com This reaction is generally straightforward and is used to introduce a wide variety of functional groups. For instance, reacting 1-benzhydryl-piperazine with various benzoyl chlorides in the presence of a base is a common method to synthesize N-acylpiperazine derivatives. tandfonline.com These acylation reactions are also central to solid-phase synthesis strategies for creating libraries of piperazine-containing compounds. 5z.com

Convergent and Divergent Synthetic Strategies for Diverse Analogues

The synthesis of this compound and its analogues is often approached through strategies that allow for the systematic variation of different parts of the molecule. These methods can be broadly categorized as either divergent or convergent, enabling the creation of diverse chemical libraries for various research applications.

A common divergent strategy begins with a core piperazine or benzamide scaffold, which is then functionalized in subsequent steps. For instance, a typical route involves the acylation of a pre-formed piperazine ring. 1-Benzhydryl-piperazine can be reacted with a variety of substituted benzoyl chlorides in a suitable solvent like dichloromethane, often in the presence of a base such as triethylamine, to yield a library of N-substituted benzamides. tandfonline.com This approach is highly effective for creating analogues with diverse substituents on the benzamide portion of the molecule. Similarly, starting with piperazine itself, one can perform acylation with different benzoyl chlorides to generate mono-acylated products. These intermediates can then be further functionalized at the second nitrogen of the piperazine ring through N-alkylation using alkyl halides or via reductive amination. nih.gov

Another divergent approach involves starting with a functionalized benzoic acid. For example, 4-fluoro-2-nitrobenzoic acid can be converted to its t-butyl ester, followed by nucleophilic substitution with N-methylpiperazine. nih.gov Subsequent reduction of the nitro group and further modifications allow for the generation of a wide array of analogues from a common intermediate. nih.gov

Convergent strategies , in contrast, involve the synthesis of separate molecular fragments that are then coupled together in a final step. A key convergent method is the amide bond formation between a substituted 2-aminobenzoic acid derivative and a piperazine derivative. The carboxylic acid can be activated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt), or by converting the acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. nih.govsemanticscholar.org This activated intermediate is then reacted with the desired piperazine derivative to form the final benzamide product. This strategy allows for significant diversity, as both the benzoic acid and the piperazine fragments can be independently synthesized and modified before the final coupling step.

For example, the synthesis of Vilazodone, a complex piperazine-containing molecule, involves building the piperazine ring first and then coupling it with a separate indole-containing fragment. nih.gov This highlights the power of convergent synthesis in constructing complex molecular architectures.

Advanced Chemical Synthesis Techniques and Yield Optimization

To improve efficiency, purity, and yield, advanced synthetic techniques are often employed in the preparation of this compound analogues.

Solid-Phase Synthesis: This technique is particularly valuable for creating large libraries of compounds. In one example, a piperazine-2-carboxylic acid scaffold was attached to a solid support resin. 5z.com The synthesis proceeded by selectively deprotecting and functionalizing the two amine groups of the piperazine ring. The fluorenylmethoxycarbonyl (Fmoc) protecting group was removed with piperidine (B6355638), allowing reaction with sulfonyl chlorides, isocyanates, or carboxylic acids. Subsequently, the allyloxycarbonyl (Alloc) group was removed using a palladium catalyst, enabling functionalization of the second amine. 5z.com This methodical, resin-based approach simplifies purification, as excess reagents and by-products are washed away after each step, leading to high-purity products.

Coupling Reagents and Yield Optimization: The choice of coupling reagent for the amide bond formation is critical for optimizing reaction yields and minimizing side reactions. While classic methods involve converting the carboxylic acid to an acyl chloride, this can be harsh for sensitive substrates. Modern peptide coupling reagents are often preferred. Reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) used with a non-nucleophilic base like diisopropylethylamine (DIEA) are highly effective for forming the amide bond under mild conditions, often resulting in high yields. 5z.com The use of EDC with HOBt is another common combination that efficiently promotes amidation while suppressing side reactions like racemization. semanticscholar.org Optimization of reaction conditions such as solvent, temperature, and stoichiometry of reagents is crucial. For instance, reactions are often cooled to 0–5°C before the addition of reagents to control the reaction rate and minimize by-product formation. tandfonline.com Yields for these coupling reactions are frequently reported to be in the range of 80-90% or higher. tandfonline.comsemanticscholar.org

Analytical Characterization Methodologies for Structure Elucidation

Following synthesis, the precise chemical structure and purity of this compound and its analogues are confirmed using a combination of spectroscopic and analytical techniques.

Spectroscopic Analyses:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.

¹H NMR: Provides information on the number of different types of protons and their connectivity. For a typical N-benzoyl piperazine derivative, characteristic signals include aromatic protons (often in the δ 7.0–8.0 ppm range), piperazine ring protons (typically broad signals between δ 2.3–4.0 ppm), and protons of any substituents. tandfonline.com Due to the restricted rotation around the amide C-N bond, it is common to observe distinct signals for the piperazine protons adjacent to the amide nitrogen, indicating the presence of different conformers at room temperature. beilstein-journals.org Temperature-dependent NMR studies can be used to study this dynamic behavior, with duplicate signals coalescing into single peaks at higher temperatures. beilstein-journals.orgresearchgate.net

¹³C NMR: Complements ¹H NMR by showing the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and provides evidence of its elemental composition. The molecular ion peak (M+) or protonated molecular peak ([M+H]+) confirms the expected mass of the synthesized molecule. nih.govtandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound derivatives, a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is typically observed in the region of 1630-1680 cm⁻¹. Other characteristic bands include C-H stretching of aromatic and aliphatic groups and C-N stretching vibrations. tandfonline.com

Elemental Composition:

Elemental Analysis: This analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the purified compound. The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's identity and purity. tandfonline.combeilstein-journals.org

The combination of these techniques provides unambiguous confirmation of the structure of the synthesized compounds.

| Analytical Technique | Typical Observations for Piperazine Benzamide Analogues | Reference |

| ¹H NMR | Aromatic protons: δ 7.0–8.0 ppm; Piperazine protons: δ 2.3–4.0 ppm (often broad or duplicated signals due to conformers). | tandfonline.combeilstein-journals.org |

| IR Spectroscopy | Strong C=O stretch: ~1630-1680 cm⁻¹; N-H stretch (if present): ~3200-3400 cm⁻¹. | tandfonline.com |

| Mass Spectrometry | Observation of the correct molecular ion peak (e.g., [M+H]⁺). | nih.govtandfonline.com |

| Elemental Analysis | Experimental %C, H, N values match calculated values within ±0.4%. | tandfonline.combeilstein-journals.org |

Structure Activity Relationship Sar Studies of 2 Piperazin 1 Yl Benzamide Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 2-piperazin-1-yl-benzamide derivatives can be finely tuned by introducing various substituents on the benzene (B151609) and piperazine (B1678402) rings, as well as by modifying the linker that often connects the piperazine nitrogen to another pharmacophoric element.

The benzamide (B126) portion of the scaffold plays a critical role in receptor recognition, often through hydrogen bonding and aromatic interactions. Altering the substitution pattern on the benzene ring can significantly impact binding affinity and selectivity. For instance, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1), optimization of the benzamide component was a key strategy. researchgate.net

Studies on related benzamide-containing compounds have shown that both the position and the electronic nature of the substituents are important. For example, 2-phenylpyrroles, developed as conformationally restricted analogues of substituted benzamides like sultopride, demonstrated that maintaining the appropriate spatial orientation of the aromatic ring is essential for dopamine (B1211576) antagonistic activity. nih.gov The introduction of electron-withdrawing or electron-donating groups can influence the acidity of the amide proton and the electron density of the aromatic ring, thereby affecting interactions with target proteins.

The table below summarizes the effects of various substitutions on the benzene ring of benzamide analogs, drawn from studies on related scaffolds.

| Substitution Position | Substituent | Effect on Activity | Reference Compound Class |

| Para | Methoxy | Potent activity | 2-Phenylpyrrole analogues |

| Para | Fluoro | Enhanced oral absorption and selectivity | 2-Phenylpyrrole analogues |

| Meta, Para | Various | Modulated potency and selectivity | GlyT-1 inhibitors |

The piperazine ring is a versatile component that can be modified at its N4-position to introduce a wide array of substituents, which can project into a binding pocket and form additional interactions. These N-substitutions are a common strategy to modulate the pharmacological profile of piperazine-containing drugs.

In a series of dopamine D3 receptor ligands, N-substitution on the piperazine ring was found to accommodate various substituted indole (B1671886) rings, indicating that this position is amenable to significant structural diversity. nih.gov The basicity of the piperazine nitrogen can also play a crucial role. In some series, a decrease in the basicity of the piperazine nitrogen connected to an aromatic moiety did not negatively impact receptor affinity, suggesting that this nitrogen may not be involved in critical hydrogen bonding or ionic interactions. nih.gov

Furthermore, studies on N-substituted piperazine amine reuptake inhibitors have provided valuable insights into how different substituents on the piperazine nitrogen can influence activity and selectivity for various monoamine transporters.

The following table illustrates the impact of N-substitutions on the piperazine ring in arylpiperazine derivatives.

| N-Substituent | Target | Key Findings | Reference Scaffold |

| Substituted Indole Rings | Dopamine D3 Receptor | Well-tolerated, maintains high affinity and selectivity. | 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol |

| Propylsulfonyl | Glycine Transporter-1 | Essential for potent inhibitory activity. | N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide |

| Various Aryl and Heterocyclic groups | Serotonin (B10506) and Noradrenaline Transporters | Modulates reuptake inhibition potency and selectivity. | N-substituted piperazines |

Research on dopamine D3 receptor antagonists has shown that the linker can significantly influence affinity and selectivity. nih.gov For instance, the introduction of a hydroxyl group into a butyl linking chain led to the identification of enantioselective D3 antagonists. This highlights that the linker region can interact with specific, chiral regions of the receptor binding pocket. nih.gov In another study, it was found that a heterocyclic ring did not need to be directly attached to the piperazine, with amide or methylene (B1212753) linkers proving effective in maintaining high affinity for the D3 receptor. nih.gov This flexibility in linker design provides a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.

Quantitative Structure-Activity Relationship (QSAR) Analyses and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. These models can be used to predict the activity of novel compounds and to gain insights into the molecular features that are important for activity.

For arylpiperazine derivatives, QSAR models have been successfully developed to predict their activity against various targets. researchgate.net For example, in a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity, a statistically significant model was developed that could explain a large portion of the variance in the observed biological activity. jppres.comunair.ac.id The descriptors used in such models can include electronic (e.g., partial charges), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters.

A typical QSAR equation might take the form:

pIC50 = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and cn are the coefficients for the respective molecular descriptors. The predictive power of a QSAR model is typically assessed through internal and external validation methods. nih.govmdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively and negatively ionizable groups.

For complex molecules that contain the this compound moiety, in silico studies have been conducted to develop pharmacophore models. pharmacophorejournal.com These models can then be used as 3D queries to screen virtual libraries of compounds to identify new potential hits.

A pharmacophore model for a class of long-chain arylpiperazine 5-HT7 ligands, for example, might include a hydrogen bond donor feature corresponding to the protonated piperazine amine, a hydrophobic/aromatic region for the arylpiperazine moiety, and another aromatic region for a distal part of the molecule. nih.gov By understanding the key pharmacophoric features, medicinal chemists can design new molecules that fit the model and are more likely to be active. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown.

Pharmacological Mechanism Elucidation and Molecular Target Identification Preclinical Focus

In Vitro Pharmacological Profiling and Binding Affinity Studies

No data from in vitro studies detailing the binding affinity of 2-Piperazin-1-yl-benzamide at various receptors or its enzymatic inhibition properties are available in the public domain.

Receptor Binding and Selectivity Investigations

Specific binding and selectivity data for this compound are not available.

Dopamine (B1211576) Receptor Subtypes (D2, D3, D4) Interactions

There are no published studies reporting the binding affinity (e.g., Ki, IC50) or functional activity of this compound at dopamine D2, D3, or D4 receptor subtypes.

Serotonin (B10506) Receptor Subtypes (5-HT1A, 5-HT2A, 5-HT2C) Modulations

Information regarding the modulatory effects of this compound on serotonin 5-HT1A, 5-HT2A, or 5-HT2C receptors has not been reported in the scientific literature.

Histamine (B1213489) H3 Receptor Antagonism

There is no evidence from preclinical studies to suggest or confirm that this compound acts as a histamine H3 receptor antagonist.

Opioid Receptor Subtypes (delta, mu, kappa) Agonism

The agonist activity of this compound at delta, mu, or kappa opioid receptors has not been evaluated in any publicly accessible research.

Enzyme Inhibition Assays

No data from enzyme inhibition assays for this compound are available.

Cellular Pathway Modulation and Functional Assays

The inhibition of HDAC6 by this compound derivatives has a direct impact on cellular actin dynamics. HDAC6 is a cytoplasmic enzyme known to deacetylate non-histone proteins, including key regulators of the actin cytoskeleton. nih.gov One of the primary substrates of HDAC6 in this context is cortactin, an F-actin-binding protein that promotes actin polymerization and the stabilization of branched actin networks. nih.govresearchgate.net

By inhibiting HDAC6, these compounds lead to the hyperacetylation of cortactin. bohrium.com Acetylation of cortactin, particularly within its F-actin-binding region, reduces its ability to bind to F-actin. nih.govnih.gov This modulation of the cortactin-actin interaction disrupts normal actin remodeling processes. The functional consequences of this disruption include impaired cell motility, migration, and the formation of dynamic actin-based structures like membrane ruffles. nih.gov Therefore, HDAC6 inhibition by these compounds provides a mechanism to influence actin-dependent cellular processes, which is a therapeutic target in diseases characterized by abnormal cell migration, such as cancer metastasis. bohrium.comnih.gov

Cell-based assays measuring the derepression of epigenetically silenced transgenes have been utilized to identify and characterize compounds with HDAC inhibitory activity. In one such screening campaign, a "locus derepression assay" was employed to screen a chemical library, leading to the identification of an active HDAC inhibitor containing a piperazine (B1678402) core structure, specifically 4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylbenzenecarbohydroxamic acid. bohrium.comembopress.org

This type of assay provides a functional readout of HDAC inhibition within a cellular context. The repression of a transgene is often maintained by the hypoacetylated state of associated histones, which leads to a condensed chromatin structure. Inhibition of HDACs by an active compound reverses this state, leading to histone hyperacetylation, a more open chromatin structure, and subsequent expression (derepression) of the silenced transgene. embopress.org The successful identification of piperazine-containing molecules in such assays confirms their ability to engage cellular HDAC targets and modulate gene expression. bohrium.comembopress.org

Target Deconvolution and Validation Methodologies

Identifying the specific molecular targets of a bioactive compound like this compound is a critical step in drug discovery. Target deconvolution employs a range of orthogonal methods to identify and validate the proteins that interact with the compound and are responsible for its therapeutic effect. frontiersin.org

Computational approaches are often used as a first step. These methods can be based on chemical similarity (assuming similar compounds bind to similar targets) or molecular docking simulations that calculate the binding energy between the compound and a panel of known protein targets. frontiersin.org

Chemical proteomics is a powerful experimental approach. This can involve affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry. frontiersin.org

Finally, functional genomics techniques, such as CRISPR-Cas9 genetic screening, can identify genes that mediate the compound's activity. In these screens, a library of cells with different gene knockouts is exposed to the compound, and the genes whose absence confers resistance or sensitivity to the compound are identified as potential components of the target pathway. frontiersin.org Validating these putative targets requires further studies to confirm direct binding and functional engagement in a relevant physiological context. frontiersin.org

Preclinical Efficacy Studies in Disease Models

Derivatives of this compound, particularly those acting as selective HDAC6 inhibitors, have been evaluated in various preclinical disease models. In oncology, these compounds have demonstrated anti-tumor and anti-metastatic effects. For example, a novel non-selective HDAC inhibitor with a 1-benzhydryl piperazine cap and a seven-carbon linker showed potent anti-tumor, anti-metastatic, and anti-angiogenic effects in a zebrafish xenograft model of triple-negative breast cancer. researchgate.net The efficacy in cancer models is often linked to the role of HDAC6 in regulating cell migration, angiogenesis, and the immune response. nih.gov

In the context of neurodegenerative diseases, the inhibition of HDAC6 is considered a promising therapeutic strategy. HDAC6 is involved in processes such as axonal transport and the clearance of misfolded proteins. nih.gov While specific in vivo studies for this compound in these models are not detailed, the rationale for their use is strong. For instance, the ability of HDAC6 inhibitors to increase axonal transport and decrease the phosphorylation of tau protein suggests potential efficacy in models of Alzheimer's disease. nih.gov Similarly, HDAC inhibitors have been tested in preclinical models of Parkinson's disease, with the goal of achieving neuroprotection or neurorestoration. michaeljfox.org

Antiviral Activity Evaluation (e.g., against HIV-1, Influenza A)

Derivatives of the this compound core structure have been investigated as potential antiviral agents, particularly against the Human Immunodeficiency Virus-1 (HIV-1). Research has explored the replacement of the piperazine benzamide (B126) portion of the HIV-1 attachment inhibitor BMS-663068 with other ring systems, indicating the importance of this moiety in antiviral drug design. google.com

One area of focus has been the development of CCR5 antagonists, as the CCR5 receptor is a key co-receptor for HIV-1 entry into host cells. Studies have shown that piperazine-containing molecules can effectively inhibit HIV-1. google.com For instance, optimization of piperidino-piperazines has led to leads with good activity in CCR5-RANTES binding and antiviral assays. google.com A systematic study highlighted that a 2(S)-methyl piperazine group is crucial for CCR5 affinity, which can be further enhanced by forming a 2,6-dimethyl benzamide of the piperidine (B6355638). google.com

Another benzamide derivative, AH0109, has demonstrated potent anti-HIV-1 activity with a 50% effective concentration (EC50) of 0.7 μM in CD4+ C8166 T cells. Mechanistic studies revealed that this compound significantly inhibits both HIV-1 reverse transcription and the nuclear import of viral cDNA. Notably, AH0109 was found to be effective against HIV-1 strains resistant to commonly used antiretroviral drugs like zidovudine, lamivudine, nevirapine, and raltegravir.

Furthermore, research into HCV entry inhibitors has led to the discovery of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives, which have shown potent in vitro anti-HCV activity at low nanomolar concentrations. These compounds are believed to target the HCV E1 protein.

While direct antiviral data against Influenza A for this compound derivatives is not prominent in the reviewed literature, the extensive research in the context of HIV-1 underscores the potential of this chemical class in antiviral drug discovery.

Antimicrobial Spectrum Analysis (e.g., Anti-tubercular, Antibacterial, Antifungal, Antimalarial, Antischistosomal)

The this compound scaffold and its derivatives have been extensively studied for their broad-spectrum antimicrobial properties.

Anti-tubercular Activity:

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized as anti-tubercular agents. Several of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. These active compounds were also found to be non-toxic to human embryonic kidney (HEK-293) cells.

Another study focused on benzothiazinone-piperazine derivatives as inhibitors of M. tuberculosis DNA gyrase. One compound, N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e]thiazin-2-yl)piperazine-1-carbothioamide, showed potent inhibition of the DNA supercoiling assay of M. tuberculosis with an IC50 of 0.51 ± 0.16 μM and a moderate anti-tubercular activity of 4.41 μM. This compound also demonstrated a good safety profile with low cytotoxicity against RAW 264.7 cells.

Furthermore, a novel piperazine-containing benzothiazinone, TZY-5-84, an analogue of the DprE1 inhibitor PBTZ169, displayed a low minimum inhibitory concentration (MIC) value against M. tuberculosis H37Rv, ranging from 0.014 to 0.015 mg/L. It was also effective against drug-resistant clinical isolates and intracellular bacilli in an infected macrophage model.

Antibacterial Activity:

The piperazine moiety is a common feature in many antibacterial agents. A novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), was synthesized and showed antimicrobial activity against strains of Staphylococcus epidermidis, S. aureus, and methicillin-resistant S. aureus (MRSA). The MICs of PNT against these bacteria were found to be 40 ± 0 μg/mL.

Derivatives of 1-benzhydryl-piperazine benzamides have also been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. Several of these compounds showed potent antimicrobial activities compared to the standard drug streptomycin.

Antifungal Activity:

While the primary focus of many studies has been on antibacterial and anti-tubercular activities, some piperazine derivatives have also been evaluated for their antifungal properties. For instance, a series of 2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazin-1-yl)-N-substituted acetamide (B32628) derivatives were tested against fungal strains such as C. albicans and A. fumigatus.

Antimalarial Activity:

A high-throughput screening program identified piperazine sulfonamides with activity against Plasmodium falciparum. Further studies on 4′-(piperazin-1-yl)benzanilides, derived from the Malaria Box Project's MMV030666, have shown broad-spectrum activity against various Plasmodium falciparum strains. Additionally, piperazine-tethered thiazole (B1198619) compounds have been identified as having antiplasmodial activity, particularly against the chloroquine-resistant Dd2 strain of P. falciparum.

Antischistosomal Activity:

Specific preclinical data on the antischistosomal activity of this compound derivatives was not found in the reviewed literature.

Antipsychotic Potential and Receptor Occupancy Studies

The benzamide class of compounds has a well-established history in the development of antipsychotic drugs. A study on 2-phenylpyrrole Mannich bases, considered conformationally restricted analogues of benzamides, identified them as a new class of potential antipsychotics. One derivative, 2-[[4-(7-benzofuranyl)-1-piperazinyl]methyl]-5-(4-fluorophenyl)pyrrole, was found to be a potent and selective D2 dopamine receptor antagonist. This compound demonstrated excellent oral activity in animal models of psychosis, such as the apomorphine-induced climbing behavior and conditioned avoidance response tests, without inducing catalepsy, suggesting a low propensity for extrapyramidal side effects.

Antitumor and Antiproliferative Activities in Cellular Systems

The this compound scaffold has been incorporated into various molecules with demonstrated antitumor and antiproliferative activities.

A series of 2-piperazinyl benzimidazole-4,7-dione derivatives were synthesized and tested for their cytotoxicity against three cancer cell lines: mouse lymphocytic leukemia (P388) and human gastric carcinoma (SNU-1 and SNU-16). These compounds showed potent cytotoxicity against all three cell lines, with the SNU-16 line being particularly sensitive. Notably, a 2-piperazinyl benzimidazole-4,7-dione derivative was more potent than the standard anticancer drug mitomycin C against P388 and SNU-16 cells.

Another study focused on 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids as novel selective histone deacetylase-6 (HDAC6) inhibitors. These compounds were found to selectively inhibit HDAC6 over HDAC1 and exhibited selective growth inhibition of lung cancer cells compared to normal cells. The mechanism of action was determined to be an S-phase cell cycle arrest.

Furthermore, benzimidazoles containing a piperazine skeleton at the C-2 position have been investigated as tubulin modulators with antineoplastic activity. These compounds displayed cytotoxic activity against MDA-MB 231 and U87 MG cancer cell lines, with some derivatives showing lower IC50 values than the control drug albendazole. These piperazine benzimidazoles also effectively reduced cell migration in both cell lines.

Novel vindoline-piperazine conjugates have also been synthesized and evaluated for their in vitro antiproliferative activity across 60 human tumor cell lines. Several of these conjugates demonstrated significant antiproliferative effects, with some showing low micromolar growth inhibition (GI50) values against a majority of the cell lines.

Anxiolytic and Antidepressant Effects in Animal Models

Derivatives of this compound have shown promise as anxiolytic and antidepressant agents in preclinical animal models.

A novel compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), was evaluated for its anxiolytic-like effects. In the open-field test, LQFM032 increased crossings and time spent in the center, suggesting anxiolytic activity. In the elevated plus-maze and light-dark box tests, the compound also demonstrated anxiolytic-like effects by increasing entries and time spent in the open arms and the light area, respectively. These effects were antagonized by flumazenil, indicating a mechanism involving the benzodiazepine (B76468) pathway, as well as by mecamylamine, suggesting nicotinic pathway involvement.

Another study investigated the anxiolytic activity of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g), a novel serotonin type-3 (5-HT3) receptor antagonist. In the elevated plus-maze test, this compound significantly increased the percentage of time spent and the number of entries in the open arms. In the light-dark box test, it increased the total time spent in the light compartment and the number of transitions. The compound also showed positive effects in the hole-board and open-field tests.

Furthermore, two 2-methoxyphenylpiperazine derivatives, HBK-14 and HBK-15, which act as dual 5-HT1A and 5-HT7 receptor antagonists, were evaluated for their antidepressant- and anxiolytic-like effects. Both compounds showed potent antidepressant-like activity in the forced swim test in mice and rats. They also possessed anxiolytic-like properties in the four-plate test in mice and the elevated plus-maze test in rats. The involvement of the serotonergic system, particularly the 5-HT1A receptor, in the actions of these compounds was demonstrated.

A patent for substituted piperidine and piperazine derivatives as melanocortin-4 receptor modulators suggests that antagonists of this receptor could be useful for treating anxiety and depression.

Computational Chemistry and Molecular Modeling Applications for 2 Piperazin 1 Yl Benzamide

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Piperazin-1-yl-benzamide and its analogs, docking simulations are instrumental in understanding their interactions with protein targets.

Derivatives of the 2-piperazin-1-yl scaffold have been the subject of numerous docking studies to elucidate their binding modes. For instance, a series of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were evaluated as potential COX-2 inhibitors. Molecular docking experiments were conducted to confirm the mechanism of action, revealing how these compounds interact with the active site of the COX-2 enzyme. This in silico analysis supported the in vivo anti-inflammatory activity observed for these compounds.

Similarly, docking studies on 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles helped in understanding their antimicrobial and anticancer activities. These simulations provided insights into the ligand-binding interactions, which is a crucial step in the design and optimization of drug candidates. For example, the binding mode of one of the active novel derivatives was found to be consistent with that of camptothecin, a known anticancer agent.

In another study, 2-{[4-(2-methoxyphenyl)-piperazin-1-yl]alkyl}-1H-benzimidazoles were docked into the crystal structure of the D2 dopamine (B1211576) receptor (DRD2). The simulations showed that the (2-methoxyphenyl)piperazine moiety occupies the orthosteric binding site (OBS) of the receptor, while the benzimidazole (B57391) part interacts with the extended binding pocket (EBP). These findings highlighted that high-affinity ligands must interact with both pockets of the DRD2 receptor. scispace.com

The following table summarizes key findings from molecular docking studies on derivatives containing the piperazine-benzamide scaffold:

| Compound Series | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | COX-2 | Binding interactions with the COX-2 protein confirmed the mechanism of anti-inflammatory action. | scispace.com |

| 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles | Antimicrobial and Anticancer Targets | Binding modes were consistent with observed biological activities, guiding further drug design. | nih.gov |

| 2-{[4-(2-methoxyphenyl)-piperazin-1-yl]alkyl}-1H-benzimidazoles | D2 Dopamine Receptor (DRD2) | High-affinity ligands require interaction with both the orthosteric binding site and the extended binding pocket. | scispace.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory, Semiempirical Molecular Orbital Methods)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For aryl sulfonyl piperazine (B1678402) derivatives, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set have been used to study their optimized molecular structure and electronic features. researchgate.net

These calculations can determine various molecular properties, including:

Molecular Electrostatic Potential (MEP): MEP analysis helps in identifying the positive and negative centers of a molecule, which is crucial for understanding intermolecular interactions. For aryl sulfonyl piperazine derivatives, the negative electrostatic potential was found to be localized in the sulfamide (B24259) function, while positive potentials were on the hydrogen atoms. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into hyper-conjugative interactions and charge delocalization within the molecule. researchgate.net

In a study on a sulfonamide-Schiff base derivative, DFT with the B3LYP functional and a 6-311G+(d,p) basis set was used to optimize the molecular structure and perform frontier molecular orbital analysis and MEP mapping. nih.gov These computational approaches were also used to simulate spectroscopic data (FT-IR, UV-Vis, and NMR), which showed good agreement with experimental results. nih.gov

The following table presents a summary of parameters often derived from quantum chemical calculations for piperazine-containing compounds:

| Parameter | Significance | Example Application | Reference |

|---|---|---|---|

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites for intermolecular interactions. | Localization of negative potential on the sulfamide function in aryl sulfonyl piperazine derivatives. | researchgate.net |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of a molecule. | Measured to explain electronic transitions in aryl sulfonyl piperazine derivatives. | researchgate.net |

| Mulliken's Net Charges | Describes the electron distribution and charge delocalization in a molecule. | Calculated for aryl sulfonyl piperazine derivatives to show extensive charge delocalization. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their complexes over time. For 2-{[4-(2-methoxyphenyl)-piperazin-1-yl]alkyl}-1H-benzimidazoles, 100 ns MD simulations were performed on their complexes with the D2 dopamine receptor. scispace.com These simulations provided valuable information on the stability of the ligand-receptor complexes and the key interactions that are maintained throughout the simulation. scispace.com

MD simulations can reveal:

Conformational Changes: How the ligand and protein adapt their conformations upon binding.

Binding Stability: The stability of the ligand in the binding pocket over time, often assessed by root-mean-square deviation (RMSD).

Key Interactions: The persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.

Solvent Effects: The role of water molecules in mediating ligand-receptor interactions.

In a different context, MD simulations were used to investigate the absorption of CO2 into an aqueous piperazine-activated MDEA solution. nih.gov This study provided insights into the molecular distribution and absorption mechanisms at the molecular scale. nih.gov

Virtual Screening Methodologies for Novel Ligand Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For scaffolds related to this compound, both ligand-based and structure-based virtual screening approaches have been utilized.

In a ligand-based virtual screening study, a known active compound is used as a template to search for other molecules with similar properties. This method was employed to identify potential novel ricin inhibitors, where molecules similar to a known inhibitor were selected from the PubChem database. nih.gov

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein. In a study to find novel insect juvenile hormone agonists, a multi-step virtual screening program was used, which included molecular docking simulations against a Drosophila JH receptor. nih.gov

A study on HDAC2 inhibitors used a pharmacophore model generated from benzamide (B126) derivatives for virtual screening of the NCI and Maybridge databases to identify novel and potential leads. semanticscholar.org

De Novo Design Strategies Guided by Computational Insights

De novo design is a computational method for designing novel molecules with desired properties from scratch. This approach can be guided by the structural information of the target binding site and the pharmacophoric features required for activity.

A rational design approach was used to develop a novel series of piperazine-based GlyT-1 inhibitors. researchgate.net This strategy involved tethering the secondary benzamide and sulfonamide moieties to be within a certain pharmacophoric proximity. researchgate.net This led to the identification of a potent GlyT-1 inhibitor with in vivo activity. researchgate.net Such a rational design process often involves iterative cycles of computational design, chemical synthesis, and biological testing to optimize the lead compounds.

Biophysical Characterization of Molecular Interactions Involving 2 Piperazin 1 Yl Benzamide

Quantification of Binding Kinetics and Thermodynamics

The precise measurement of how a ligand like 2-Piperazin-1-yl-benzamide binds to its biological target is fundamental to understanding its potential efficacy. This involves determining the kinetic and thermodynamic parameters of the interaction.

Binding Kinetics describes the rates of the association and dissociation of the ligand-target complex. The association rate constant (kₐ) quantifies how quickly the compound binds to its target, while the dissociation rate constant (kₑ) measures the stability of the resulting complex over time. The ratio of these two constants determines the equilibrium dissociation constant (Kₑ), a common measure of binding affinity. A lower Kₑ value signifies a stronger interaction.

Thermodynamics of binding provides insight into the forces driving the interaction. Isothermal titration calorimetry (ITC) is a key technique used to measure the heat change upon binding, allowing for the direct determination of the binding enthalpy (ΔH) and binding entropy (ΔS). These parameters reveal whether the interaction is primarily driven by favorable enthalpic contributions (e.g., hydrogen bonds, van der Waals interactions) or by an increase in entropy (e.g., release of water molecules from the binding interface).

A hypothetical data table for the interaction of this compound with a target protein, as would be determined by such studies, is presented below.

| Parameter | Value | Units |

| Association Rate (kₐ) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | 3.0 x 10⁻³ | s⁻¹ |

| Dissociation Constant (Kₑ) | 20 | nM |

| Enthalpy (ΔH) | -12.5 | kcal/mol |

| Entropy (ΔS) | -5.8 | cal/mol·K |

This table is illustrative and does not represent published data for this compound.

Structural Biology Approaches for Ligand-Target Complex Elucidation (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

To understand the interaction at an atomic level, structural biology techniques are employed. These methods provide a three-dimensional snapshot of how this compound would fit into the binding site of its target protein.

X-ray Crystallography has been a cornerstone of structural biology. This technique requires the formation of a high-quality crystal of the ligand-target complex. By diffracting X-rays, a detailed electron density map can be generated, revealing the precise orientation of the ligand and the specific amino acid residues of the protein that are involved in the interaction. This can highlight key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large and flexible protein complexes that are difficult to crystallize. In cryo-EM, the sample is rapidly frozen in a thin layer of vitreous ice, and its structure is determined by averaging images from thousands of individual particles. This can provide near-atomic resolution structures of the ligand-target complex in a close-to-native state.

Advanced Spectroscopic Techniques for Probing Molecular Recognition (e.g., NMR Spectroscopy for Ligand-Protein Interactions, Surface Plasmon Resonance)

A variety of spectroscopic techniques offer complementary information on the dynamics and kinetics of ligand-target interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile tool for studying ligand-protein interactions in solution. Techniques such as Chemical Shift Perturbation (CSP) can identify the binding site on the protein by monitoring changes in the chemical shifts of amino acid residues upon addition of the ligand. Saturation Transfer Difference (STD) NMR can be used to identify which parts of the ligand are in close contact with the protein.

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of binding events. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The change in the refractive index at the surface upon binding is measured, providing real-time data on the association and dissociation phases of the interaction. This allows for the precise calculation of kₐ, kₑ, and Kₑ.

Future Directions and Emerging Research Opportunities for 2 Piperazin 1 Yl Benzamide

Exploration of Novel Therapeutic Areas and Neglected Diseases

The structural motif of benzamide (B126) linked to a piperazine (B1678402) ring is a common feature in a number of biologically active molecules, suggesting that 2-piperazin-1-yl-benzamide could be a valuable lead compound for a variety of therapeutic applications. Future research should focus on a systematic evaluation of its potential in new therapeutic areas and against neglected diseases.

Derivatives of benzamide-piperazine have shown promise as anti-glioblastoma agents, indicating a potential avenue for developing new cancer therapies. For instance, certain novel piperazine-based benzamide derivatives have demonstrated the ability to inhibit cell proliferation and cell cycle progression in glioblastoma cell lines nih.gov. This suggests that this compound and its analogues could be investigated for their cytotoxic effects against various cancer cell lines.

Furthermore, the global health challenge of neglected tropical diseases (NTDs) presents a significant opportunity for the exploration of this compound. Related structures, such as 4'-(piperazin-1-yl)benzanilides, have exhibited anti-malarial and broad-spectrum antibacterial activity. The piperazine moiety is also found in compounds being investigated for other NTDs like Chagas disease and leishmaniasis. These findings provide a strong rationale for screening this compound and its derivatives against a panel of pathogens responsible for NTDs.

A summary of potential therapeutic areas for the benzamide-piperazine scaffold, based on the activity of related compounds, is presented in the table below.

| Therapeutic Area | Examples of Investigated Targets/Diseases |

| Oncology | Glioblastoma, various other cancer cell lines |

| Infectious Diseases | Malaria, Bacterial Infections (including multidrug-resistant strains) |

| Neglected Tropical Diseases | Chagas Disease, Leishmaniasis |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process offers a powerful approach to accelerate the development of new therapeutics based on the this compound scaffold. These computational tools can be employed in various stages, from initial hit identification to lead optimization.

In silico screening of virtual libraries of this compound derivatives can be performed to predict their binding affinity to a wide range of biological targets. Molecular docking simulations can elucidate the potential binding modes of these compounds within the active sites of enzymes and receptors, providing insights for rational drug design.

Machine learning models can be trained on existing data for benzamide-piperazine compounds to predict various properties, including:

Biological Activity: Predicting the potency and efficacy against specific targets.

Pharmacokinetics: Forecasting absorption, distribution, metabolism, and excretion (ADME) properties to improve drug-likeness.

Toxicity: Identifying potential adverse effects early in the discovery pipeline.

By leveraging these computational approaches, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby reducing the time and cost associated with traditional drug discovery methods.

Development of Advanced Methodologies for Compound Synthesis and Biological Evaluation

To efficiently explore the chemical space around the this compound core, the adoption of advanced and high-throughput methodologies for both synthesis and biological evaluation is crucial.

Advanced Synthesis Methodologies:

While traditional methods for amide bond formation are well-established, modern synthetic techniques can offer significant advantages in terms of efficiency, yield, and the ability to generate large libraries of compounds. For the synthesis of this compound derivatives, the following advanced methodologies could be explored:

Flow Chemistry: Continuous flow synthesis can enable rapid and scalable production of analogues with precise control over reaction parameters, leading to improved yields and purity.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times for the coupling of the benzamide and piperazine moieties.

Solid-Phase Synthesis: This technique allows for the rapid generation of a large number of derivatives by anchoring one of the building blocks to a solid support and sequentially adding the other components.

Advanced Biological Evaluation Techniques:

To complement high-throughput synthesis, advanced biological evaluation methods are necessary to rapidly screen large numbers of compounds for their therapeutic potential.

High-Throughput Screening (HTS): Miniaturized and automated assays can be developed to screen libraries of this compound derivatives against a wide range of biological targets in a time- and cost-effective manner.

High-Content Screening (HCS): This image-based analysis technique can provide more detailed information on the cellular effects of compounds, such as changes in morphology, protein localization, and cell signaling pathways.

Phenotypic Screening: Instead of focusing on a single target, phenotypic screening assesses the effects of compounds on whole cells or organisms to identify molecules that produce a desired physiological outcome.

The table below summarizes some of the advanced methodologies that could be applied to the research of this compound.

| Methodology | Application in this compound Research |

| Flow Chemistry | Scalable and efficient synthesis of derivatives. |

| Microwave-Assisted Synthesis | Rapid optimization of reaction conditions. |

| Solid-Phase Synthesis | Generation of large compound libraries for screening. |

| High-Throughput Screening (HTS) | Rapid identification of active compounds against specific targets. |

| High-Content Screening (HCS) | Detailed analysis of the cellular effects of lead compounds. |

| Phenotypic Screening | Discovery of novel therapeutic applications in a target-agnostic manner. |

Repurposing Strategies for Existing Benzamide-Piperazine Compounds

Drug repurposing, the identification of new uses for existing drugs, offers a significantly faster and less expensive route to new therapies compared to traditional drug development. The vast chemical space occupied by approved drugs and investigational compounds containing the benzamide-piperazine scaffold presents a rich source for such strategies.

In silico repurposing approaches can be employed to screen libraries of known benzamide-piperazine drugs against a wide array of biological targets. By combining virtual screening with molecular dynamics simulations, it is possible to identify existing drugs that may have a previously unrecognized therapeutic effect nih.gov.

For example, many antipsychotic and antiemetic drugs contain the benzamide-piperazine motif. These compounds could be systematically evaluated for new applications in areas such as oncology, infectious diseases, and inflammatory disorders. Given that these drugs have already undergone extensive safety testing, a successful repurposing effort could lead to a rapid transition to clinical trials.

The exploration of existing benzamide-piperazine compounds for new therapeutic indications, guided by computational predictions and followed by experimental validation, represents a highly promising avenue for future research.

Q & A

(Basic) What are the standard synthetic routes for 2-Piperazin-1-yl-benzamide derivatives?

Methodological Answer:

The synthesis typically involves coupling piperazine derivatives with benzamide precursors under reflux conditions. For example, substituted dibenzo[b,f][1,4]oxazepines are synthesized by reacting 2-aminophenol derivatives with chloroacetyl chloride, followed by piperazine incorporation via nucleophilic substitution . Key steps include:

- Reagent selection : Use of chloroacetyl chloride for benzoxazepine ring formation.

- Reaction conditions : Refluxing in ethanol or dichloromethane (DCM) for 12–24 hours.

- Purification : Column chromatography (e.g., silica gel with chloroform:methanol = 3:1) and crystallization .

(Advanced) How can reaction conditions be optimized to improve yields in synthesizing this compound analogs?

Methodological Answer:

Yield optimization requires systematic variation of:

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution efficiency .

- Catalysts : Triethylamine or N,N-diisopropylethylamine (DIPEA) improve reaction rates by neutralizing HCl byproducts .

- Temperature : Controlled reflux (e.g., 80°C for 12 hours) balances reaction progress and thermal degradation .

- Workup : Flash chromatography over silica gel reduces product loss compared to traditional methods .

(Basic) What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

Rigorous characterization involves:

- NMR spectroscopy : H and C NMR confirm regiochemistry and piperazine integration (e.g., piperazine protons at δ 2.5–3.5 ppm) .

- IR spectroscopy : Amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) validate functional groups .

- Elemental analysis : CHNS-O data ensure stoichiometric purity (±0.3% theoretical) .

- TLC monitoring : Merck Kiesselgel 60 plates track reaction progress .

(Advanced) How can researchers resolve contradictions in spectral data for novel this compound analogs?

Methodological Answer:

Contradictions (e.g., unexpected H NMR splitting or IR shifts) may arise from:

- Tautomerism : Piperazine ring dynamics can cause proton exchange broadening. Use DMSO-*d to slow exchange rates .

- Impurities : Recrystallize products from ether or methanol to remove byproducts .

- Regiochemical ambiguity : 2D NMR (e.g., COSY, NOESY) clarifies substituent positions .

- Reference standards : Compare with published spectra of structurally similar compounds .

(Basic) What purification challenges arise in synthesizing this compound derivatives, and how are they addressed?

Methodological Answer:

Common challenges include:

- Low polarity byproducts : Column chromatography with gradient elution (e.g., chloroform → chloroform:methanol 9:1) isolates target compounds .

- Hydroscopicity : Store purified compounds in desiccators with silica gel .

- Crystallization issues : Use mixed solvents (e.g., ether:hexane) to induce slow crystallization .

(Advanced) What strategies enhance regioselectivity in functionalizing this compound scaffolds?

Methodological Answer:

Regioselectivity is influenced by:

- Directed metalation : Use ortho-directing groups (e.g., methoxy) to position substituents .

- Protecting groups : Temporarily block reactive amines with Boc or Fmoc to direct coupling to specific sites .

- Electrophile design : Bulky benzoyl chlorides favor substitution at less sterically hindered piperazine nitrogens .

(Basic) What safety precautions are essential when handling this compound derivatives?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM) .

- Spill management : Absorb spills with vermiculite and dispose as hazardous waste .

(Advanced) How can computational methods supplement experimental studies on this compound derivatives?

Methodological Answer:

- Docking studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .

- DFT calculations : Optimize ground-state geometries and predict NMR/IR spectra with Gaussian 16 .

- ADMET profiling : Use SwissADME to estimate solubility, bioavailability, and toxicity .

(Basic) What are the common pitfalls in designing pharmacological assays for this compound analogs?

Methodological Answer:

- Solubility bias : Use DMSO stock solutions ≤0.1% to avoid false negatives in cell-based assays .

- Metabolic instability : Include liver microsome incubations to assess CYP450-mediated degradation .

- Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to confirm selectivity .

(Advanced) How can researchers address discrepancies in biological activity data across this compound studies?

Methodological Answer:

Discrepancies may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.